

Molecular weight and formula of 2-Chloro-3-ethynylquinoline

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Compound of Interest

Compound Name: 2-Chloro-3-ethynylquinoline

Cat. No.: B3070078

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An In-Depth Technical Guide to **2-Chloro-3-ethynylquinoline** for Advanced Research and Drug Development

As a foundational scaffold in modern medicinal chemistry, **2-Chloro-3-ethynylquinoline** presents a unique combination of reactive sites, enabling the synthesis of a diverse array of complex heterocyclic compounds. This guide provides an in-depth examination of its core properties, synthesis, characterization, and strategic applications for professionals in chemical research and drug discovery.

Core Physicochemical Properties

2-Chloro-3-ethynylquinoline is a substituted quinoline, a heterocyclic aromatic compound where a benzene ring is fused to a pyridine ring. The strategic placement of a chloro group at the 2-position and an ethynyl group at the 3-position makes it a highly versatile building block. The chloro atom can act as a leaving group in nucleophilic substitution reactions, while the terminal alkyne (ethynyl group) is primed for a variety of coupling reactions.

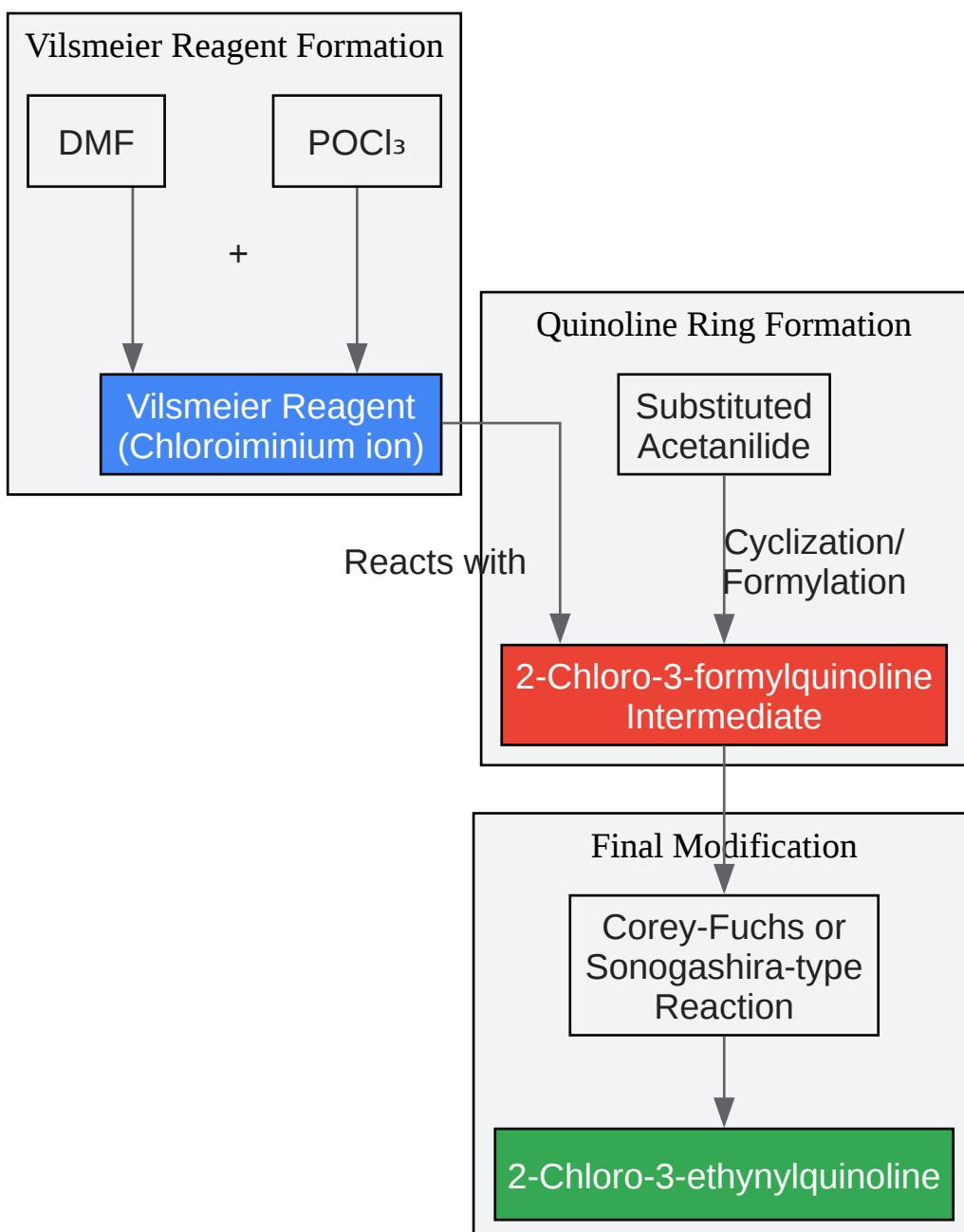
Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₆ ClN	[1] [2]
Molecular Weight	187.62 g/mol	[2]
Monoisotopic Mass	187.0188769 Da	[2]
CAS Number	1000782-65-9	[1]
MDL Number	MFCD10699529	[1]
Heavy Atom Count	13	[2]
Rotatable Bond Count	1	[2]

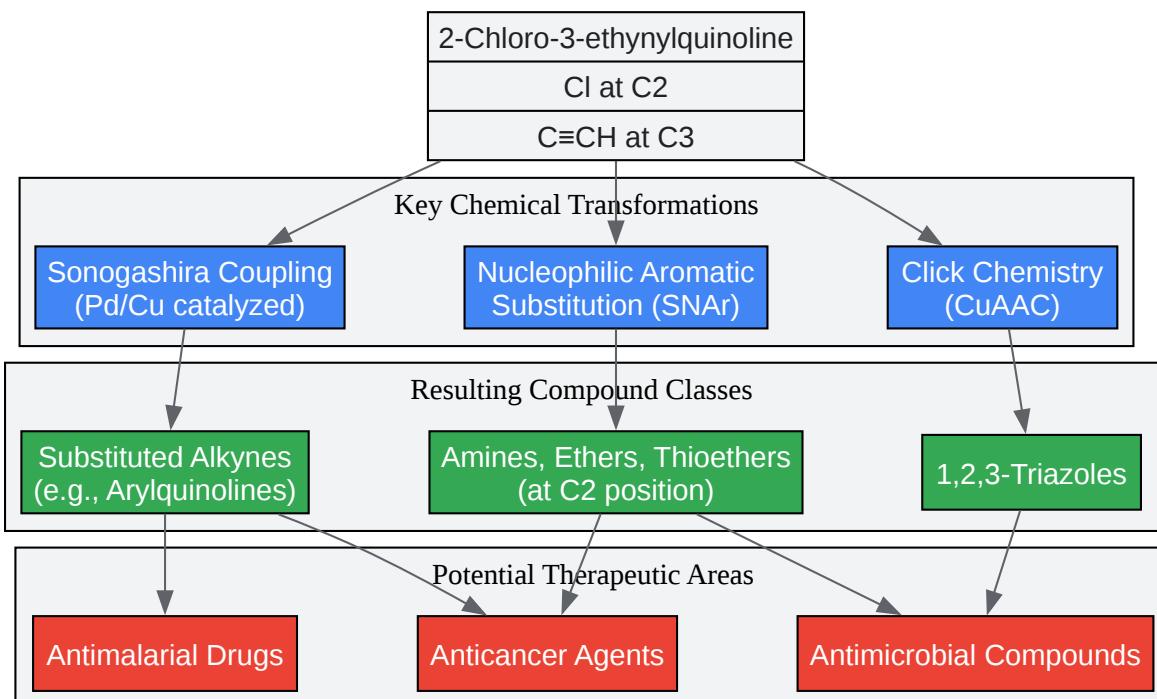
Synthesis Pathway: The Vilsmeier-Haack Approach

The synthesis of 2-chloro-3-substituted quinolines is most effectively achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds.[\[3\]](#)[\[4\]](#) This approach offers high yields and a straightforward pathway from readily available starting materials like substituted acetanilides.

The process begins with the *in situ* formation of the Vilsmeier reagent (chloroiminium ion) from a mixture of phosphorus oxychloride (POCl₃) and an amide solvent like N,N-dimethylformamide (DMF). This electrophilic species then reacts with an acetanilide to induce cyclization and form the 2-chloro-3-formylquinoline intermediate. This intermediate is the direct precursor to the target compound. While the direct synthesis to the ethynyl derivative is specific, the foundational steps are well-established for creating the 2-chloroquinoline-3-carbaldehyde core.[\[5\]](#)[\[6\]](#)

Conceptual Synthesis Workflow



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